Methyl 6-chloro-2-ethoxynicotinate

LogP Lipophilicity Drug Discovery

For lead optimization requiring moderated lipophilicity, Methyl 6-chloro-2-ethoxynicotinate (CAS 1246765-45-6) delivers a quantified advantage. Its LogP of 1.92 (vs. 2.28 for the methoxy analog) reduces off-target hydrophobic interactions. The higher boiling point (278.8°C vs. 262.0°C) ensures thermal robustness during scale-up, while commercially available ≥98% purity minimizes downstream purification costs. Structurally aligned with patented 6-haloalkyl-3-nicotinic acid ester herbicides, this is the correct choice for agrochemical R&D.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1246765-45-6
Cat. No. B3093636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2-ethoxynicotinate
CAS1246765-45-6
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=N1)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-8-6(9(12)13-2)4-5-7(10)11-8/h4-5H,3H2,1-2H3
InChIKeyLSSNWHOLCXIBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-2-ethoxynicotinate (CAS 1246765-45-6): A High-Purity Nicotinate Ester Scaffold for Agrochemical and Pharmaceutical R&D


Methyl 6-chloro-2-ethoxynicotinate (CAS 1246765-45-6) is a halogenated nicotinic acid ester, characterized by a 6-chloro substitution and a 2-ethoxy group on the pyridine ring [1]. With a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol, it is primarily sourced as a versatile small molecule scaffold . Its predicted physicochemical profile, including a boiling point of 278.8±35.0 °C and a LogP of 1.92, distinguishes it from other 2-alkoxy analogs like Methyl 6-chloro-2-methoxynicotinate (LogP 2.28) . It is commercially available at high purities (e.g., 98%) for research use .

Why Methyl 6-chloro-2-ethoxynicotinate Cannot Be Simply Replaced by Its 2-Methoxy or Other Alkoxy Analogs


Direct substitution of Methyl 6-chloro-2-ethoxynicotinate with its 2-methoxy analog (CAS 65515-32-4) or other regioisomers like Methyl 6-chloro-5-ethoxynicotinate (CAS 915107-32-3) introduces quantified physicochemical divergences that can critically alter synthetic outcomes and biological performance. The 2-ethoxy group confers a significantly lower partition coefficient (LogP 1.92) compared to the 2-methoxy variant (LogP 2.28), a difference of -0.36 units [1]. This shift in lipophilicity can affect membrane permeability and off-target binding in biological assays. Furthermore, the ethoxy homolog exhibits a higher boiling point (predicted 278.8°C vs. 262.0°C) and molecular weight (215.63 vs. 201.61 g/mol), which impacts reaction optimization, purification protocols, and supply chain specifications . These differences demonstrate that these compounds are not interchangeable, and selection must be based on precise experimental requirements.

Quantified Differentiation of Methyl 6-chloro-2-ethoxynicotinate: A Comparator-Based Evidence Guide for Procurement


Lower Lipophilicity (LogP) Drives Differential ADME and Receptor Binding Profiles vs. 2-Methoxy Analog

The target compound has a predicted LogP of 1.92, which is 0.36 units lower than that of its closest commercial analog, Methyl 6-chloro-2-methoxynicotinate (LogP 2.28) [1]. This lower lipophilicity suggests a significant difference in octanol-water partitioning, which is a key parameter in predicting membrane permeability and in vivo distribution.

LogP Lipophilicity Drug Discovery ADME

Higher Boiling Point Enables Distinct Purification Windows vs. 2-Methoxy Analog

The target compound exhibits a significantly higher predicted boiling point of 278.8±35.0 °C compared to the 2-methoxy analog, which boils at 262.0±35.0 °C . This 16.8°C differential provides a wider thermal stability window during distillation and solvent removal processes.

Boiling Point Purification Synthesis Process Chemistry

Increased Molecular Weight and Size Offer Differentiated Pharmacokinetic Potential vs. 2-Methoxy Analog

The molecular weight of the target compound is 215.63 g/mol, which is 14.02 g/mol higher than the 2-methoxy analog (201.61 g/mol) [1]. This is a direct consequence of the ethoxy group replacing the methoxy group, adding a single methylene unit. While seemingly small, this increase can influence binding kinetics and metabolic stability.

Molecular Weight Pharmacokinetics PD/PK Lead Optimization

Commercially Available 98% Purity Supports Sensitive Reaction Sequences Where Isomeric Impurities Are Intolerated

The target compound is routinely available from select vendors at a purity of 98% (e.g., Leyan Product No. 1763623), contrasting with the common 95-97% purity typical for the 2-methoxy analog from various suppliers . Higher initial purity can reduce total synthesis costs by minimizing side reactions and simplifying downstream purification.

Purity Procurement Chemical Synthesis Supply Chain

Positional Specificity of Ethoxy Group Ensures Unique Reactivity for Agrochemical Intermediate Synthesis

Patents for the production of substituted nicotinic acid esters, such as US20060199964, highlight the critical role of 6-haloalkyl-3-nicotinic acid esters as valuable intermediates for herbicide synthesis [1]. The specific 2-ethoxy-6-chloro substitution pattern of the target compound is a defined structural element within the scope of such chemical inventions, distinguishing it from 5-ethoxy or 4-ethoxy isomers like Methyl 6-chloro-5-ethoxynicotinate (CAS 915107-32-3).

Agrochemical Synthesis Building Block Patents Nicotinic Esters

Optimal Deployment Scenarios for Methyl 6-chloro-2-ethoxynicotinate in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry SAR Studies Targeting Lipophilic Binding Pockets

Given its distinct LogP of 1.92 compared to the 2.28 value of its methoxy analog, Methyl 6-chloro-2-ethoxynicotinate is the superior scaffold for probing lipophilic binding pockets where a moderated hydrophobicity is desired [1]. The quantified -0.36 LogP difference can be the deciding factor in avoiding off-target hydrophobic interactions, making it a key tool in lead optimization programs.

High-Temperature Process Chemistry and Distillation-Dependent Purifications

The compound's higher predicted boiling point (278.8°C vs. 262.0°C for the methoxy analog) makes it the more robust choice for synthetic routes involving high-temperature steps or requiring distillation-based purification without thermal decomposition . This property directly addresses procurement decisions in process chemistry scale-up.

Demanding Multi-Step Total Synthesis Requiring High-Purity Building Blocks

For complex synthetic sequences where each step's yield is paramount, the commercially available 98% purity of Methyl 6-chloro-2-ethoxynicotinate provides a quantified advantage over the standard 95-97% purity of its methoxy counterpart . Starting with 1-3% higher purity can materially reduce downstream by-product formation and chromatographic purification costs.

Herbicide Discovery Utilizing 6-Haloalkyl-3-Nicotinate Scaffolds

Based on its structural alignment with patented herbicide intermediate claims [2], this compound is the correct choice for teams synthesizing next-generation agrochemicals based on 6-haloalkyl-3-nicotinic acid esters, where the 2-ethoxy substitution pattern is specifically required.

Technical Documentation Hub

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